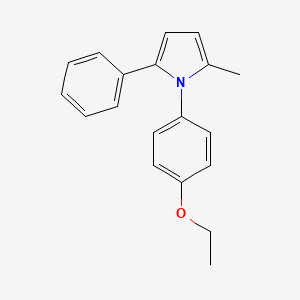
3-Bromopyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopyrrolidine-2,5-dione is a brominating and oxidizing agent widely used in organic synthesis. It is particularly known for its role in radical reactions, such as allylic and benzylic brominations, and various electrophilic additions . This compound is a white crystalline solid that is more convenient to handle compared to elemental bromine, making it a popular choice in laboratory settings .
準備方法
3-Bromopyrrolidine-2,5-dione is typically synthesized by the bromination of succinimide. The process involves the reaction of succinimide with bromine in the presence of a sodium hydroxide solution . This method is efficient and yields high-purity this compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
化学反応の分析
3-Bromopyrrolidine-2,5-dione undergoes a variety of chemical reactions, including:
Substitution: It is used in allylic and benzylic brominations, where it replaces a hydrogen atom adjacent to a double bond or aromatic ring.
Electrophilic Additions: It participates in electrophilic addition reactions, such as the formation of bromohydrins from alkenes.
Common reagents and conditions used in these reactions include light or heat to initiate radical reactions, and bases like sodium hydroxide to facilitate oxidation . Major products formed from these reactions include brominated organic compounds, which are valuable intermediates in various synthetic pathways.
科学的研究の応用
3-Bromopyrrolidine-2,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-Bromopyrrolidine-2,5-dione exerts its effects involves the generation of bromine radicals. In radical bromination reactions, the bromine radical abstracts a hydrogen atom from the substrate, forming a radical intermediate. This intermediate then reacts with another molecule of bromine to form the brominated product . The process continues as a chain reaction until the limiting reagent is consumed .
類似化合物との比較
3-Bromopyrrolidine-2,5-dione is often compared with other N-halosuccinimides, such as N-chlorosuccinimide and N-iodosuccinimide . While all these compounds serve as halogen sources in organic synthesis, this compound is unique due to its balance of reactivity and stability. N-chlorosuccinimide is less reactive and requires activation by acids or catalysts, whereas N-iodosuccinimide is more reactive but less stable . This makes this compound a versatile and preferred reagent for many bromination reactions.
Similar Compounds
- N-Chlorosuccinimide
- N-Iodosuccinimide
- Bromomalonic dialdehyde
特性
CAS番号 |
39660-53-2 |
|---|---|
分子式 |
C4H4BrNO2 |
分子量 |
177.98 g/mol |
IUPAC名 |
3-bromopyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) |
InChIキー |
JNETYVLEGPSOFY-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



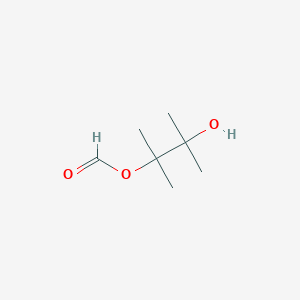
![6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one](/img/structure/B8729634.png)
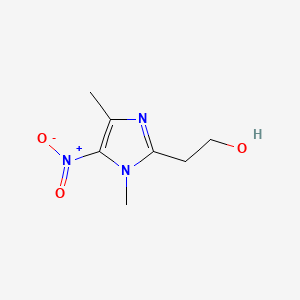
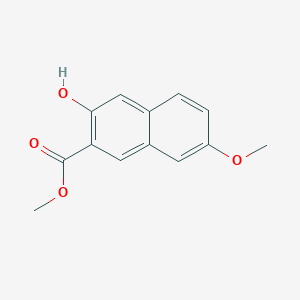
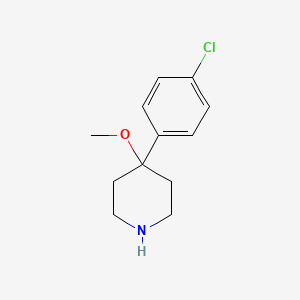
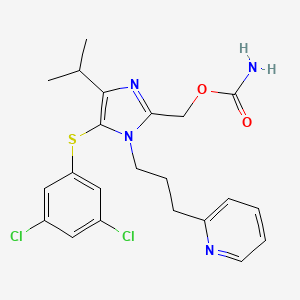

![7-bromo-1H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B8729698.png)


